molecular formula C17H15ClN2O2 B2483322 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 301313-21-3

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole

Cat. No.: B2483322
CAS No.: 301313-21-3
M. Wt: 314.77
InChI Key: HFWVZOMKZIGPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a 4-chlorophenyl group, a nitroethyl group, and a methyl group attached to the indole core, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the 4-chlorophenyl and nitroethyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole
  • 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole
  • 3-[1-(4-methylphenyl)-2-nitroethyl]-2-methyl-1H-indole

Uniqueness

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-17(14-4-2-3-5-16(14)19-11)15(10-20(21)22)12-6-8-13(18)9-7-12/h2-9,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWVZOMKZIGPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.